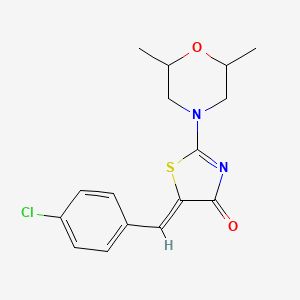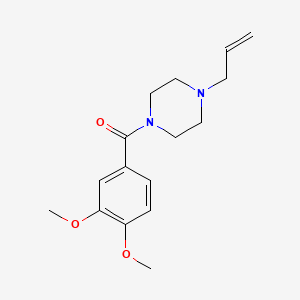
3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
科学研究应用
3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various scientific fields. One of the areas of interest is cancer research, where this compound has shown promising anticancer activity against different cancer cell lines. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways.
Another area of interest is neuroscience, where this compound has been shown to have neuroprotective effects. It has been reported to protect neurons from oxidative stress and inflammation, which are known to be involved in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the activity of AKT and mTOR, which are known to be overexpressed in many cancer cells. It has also been reported to inhibit the activity of NF-κB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which are important processes in controlling cell growth and preventing cancer development. It has also been reported to have neuroprotective effects by protecting neurons from oxidative stress and inflammation, which are important factors in the development of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments are its high purity and good yield, which make it easy to handle and use in experiments. Its potential applications in cancer research and neuroscience make it an attractive compound for further research.
The limitations of using this compound in lab experiments are its limited solubility in water, which makes it difficult to use in aqueous solutions. Its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
未来方向
Future research on 3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one can focus on the following areas:
1. Further studies on its mechanism of action to understand how it inhibits the activity of certain enzymes and signaling pathways.
2. Studies on its potential applications in other scientific fields such as immunology and microbiology.
3. Development of new methods for synthesizing this compound to improve its yield and purity.
4. Studies on its potential side effects and toxicity to determine its safety for use in humans.
5. Development of new derivatives of this compound to improve its potency and selectivity for specific targets.
Conclusion:
This compound is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapies for various diseases.
合成方法
The synthesis of 3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one has been achieved using different methods. One of the commonly used methods involves the condensation of 5-bromoindole-3-carboxaldehyde and p-anisaldehyde in the presence of a base such as potassium carbonate. This method yields the desired compound in good yield and purity.
属性
IUPAC Name |
(E)-3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-22-15-6-2-12(3-7-15)18(21)9-4-13-11-20-17-8-5-14(19)10-16(13)17/h2-11,20H,1H3/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXZOFOQRAXDQH-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307354.png)
![N-(4-chlorobenzyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5307376.png)
![5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B5307387.png)
![rel-(1S,3R)-3-amino-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]cyclopentanecarboxamide dihydrochloride](/img/structure/B5307389.png)
![3-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylpropanamide](/img/structure/B5307391.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5307393.png)
![6',6'-dimethyl-2'-(methylthio)-2-phenyl-2,3,5',6'-tetrahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-ol](/img/structure/B5307401.png)
![3-[5-(4-methoxy-2,5-dimethylbenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5307409.png)

![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}alanine](/img/structure/B5307421.png)
![(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5307444.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5307450.png)